molecular formula C22H18FN3O3S B6546728 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-09-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546728
CAS No.: 946302-09-6
M. Wt: 423.5 g/mol
InChI Key: UJSOYFGCHRCZQJ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position, linked via a carboxamide bridge to a 1,2-dihydropyridine moiety. The dihydropyridine ring is further functionalized with a 4-fluorophenylmethyl group. The ethoxy group may enhance solubility, while the fluorophenyl substituent likely contributes to metabolic stability and binding affinity through electronic effects .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-2-29-16-9-10-18-19(12-16)30-22(24-18)25-20(27)17-4-3-11-26(21(17)28)13-14-5-7-15(23)8-6-14/h3-12H,2,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSOYFGCHRCZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and effects on various cellular pathways.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H15F3N2O2S
Molecular Weight415.4 g/mol
IUPAC NameThis compound
InChI KeyKIYDRGAZBJZMJI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole moiety is known to engage with various enzymes and receptors, potentially modulating their activity. The dihydropyridine structure contributes to its ability to affect calcium channels and other ion transport mechanisms, which are crucial in cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various kinases, including EGFR and c-Met, which are critical in cancer progression.
  • Calcium Channel Modulation : Dihydropyridine derivatives are recognized for their role in calcium channel modulation, impacting muscle contraction and neurotransmitter release.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)
A549 (Lung)0.84
MCF7 (Breast)1.25
U87 MG (Glioblastoma)0.95

These values indicate that the compound has significant cytotoxic effects on these cell lines, suggesting potential for development as an anticancer agent.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure–activity relationship reveals that modifications to the benzothiazole and dihydropyridine moieties can enhance or diminish biological activity. For instance:

ModificationEffect on Activity
Substitution on benzothiazoleIncreased potency
Alteration of dihydropyridine substituentsVariable effects

This highlights the importance of specific functional groups in determining the efficacy of the compound.

Case Studies

Several studies have evaluated the biological activity of this compound in different experimental setups:

  • In Vitro Assays : A study demonstrated that the compound effectively inhibited cell proliferation in NSCLC models with IC50 values in the nanomolar range .
  • Mechanistic Studies : Research involving docking simulations indicated that the compound binds effectively to the active sites of target kinases, supporting its potential as a multikinase inhibitor .
  • Comparative Studies : When compared with other known inhibitors, this compound displayed superior activity against both EGFR and c-Met without significantly affecting insulin receptor activity .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives, including compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. Research indicates that these compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb), which is crucial for developing new treatments for multi-drug resistant tuberculosis (MDR-TB) .

Structure Activity Relationship (SAR)

The SAR studies reveal that modifications in the benzothiazole and dihydropyridine moieties significantly influence the anti-tubercular efficacy. For instance, the introduction of electron-withdrawing groups on the aromatic ring enhances binding affinity to the target enzyme DprE1, which is vital for mycobacterial cell wall biosynthesis .

Other Therapeutic Applications

In addition to its anti-tubercular properties, this compound may have potential applications in treating other diseases due to its structural characteristics. For example, compounds with similar frameworks have been investigated for their anti-cancer and anti-inflammatory activities. The benzothiazole moiety is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design .

Summary of Synthetic Pathways

StepReaction TypeKey Reagents
1CyclizationThioketone, Ethyl amine
2Multi-componentAldehyde, Amine, β-Keto Ester
3CouplingBenzothiazole derivative, Dihydropyridine

Case Study 1: Anti-Tubercular Efficacy

In a recent study published in RSC Advances, researchers synthesized a series of benzothiazole derivatives and evaluated their anti-tubercular activity against Mtb H37Rv. The study found that certain modifications led to compounds with IC50 values as low as 9.2 μM, indicating strong potential for further development as therapeutic agents .

Case Study 2: Structure Optimization

Another research effort focused on optimizing the structure of benzothiazole-based compounds through computational docking studies. By analyzing binding interactions with DprE1, researchers identified key structural features that enhance inhibitory activity against Mtb .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : demonstrates that electron-withdrawing substituents (e.g., chloro, fluoro) on the phenyl ring correlate with moderate to high yields (37–70%). However, steric hindrance from ortho-substituents (e.g., 2-chloro-6-fluorophenyl in 4i) reduces yields to 37% .
  • Core Structure Impact: Compounds with a thiazolidinone core () exhibit different reactivity profiles compared to dihydropyridine derivatives (target compound and ). The dihydropyridine moiety may offer enhanced π-stacking interactions in biological targets.
  • Fluorine vs.

Physicochemical and Spectral Properties

  • Ethoxy vs. Methyl Substituents : The 6-ethoxy group in the target compound likely increases solubility compared to the 6-methyl group in ’s analog. Ethoxy’s ether linkage may also reduce metabolic oxidation .
  • Spectral Characterization: highlights the use of NMR and IR spectroscopy to confirm carboxamide and thiazolidinone functionalities. For example, compounds like 4g exhibit carbonyl stretches at ~1680 cm⁻¹ (IR) and aromatic proton resonances at δ 7.2–8.1 ppm (¹H NMR) . Similar techniques would apply to the target compound.

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